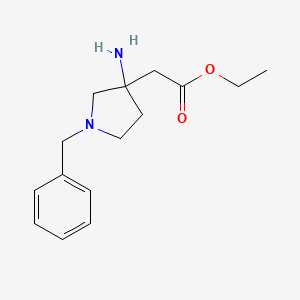

Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate

Description

Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate is a pyrrolidine-based compound featuring a benzyl group at the 1-position and an amino group at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their pharmacological properties, including anticonvulsant, antimicrobial, and anticancer activities.

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-14(18)10-15(16)8-9-17(12-15)11-13-6-4-3-5-7-13/h3-7H,2,8-12,16H2,1H3 |

InChI Key |

GDHOVUCWSYTKFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCN(C1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 3-amino-1-benzylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents like THF or DMF.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including imidazole- and benzofuran-containing esters, aniline derivatives, and other pyrrolidine-based structures. Below is a comparative analysis based on substituents, ring systems, and reported activities:

Table 1: Structural and Functional Comparison

Key Observations:

Pyrrolidine vs. In contrast, imidazole () and benzofuran () cores exhibit aromaticity, favoring π-π stacking interactions critical for crystallinity and receptor binding . The benzyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to simpler substituents in imidazole analogs .

Substituent Effects: Amino Groups: The 3-amino group in the target compound is analogous to the 2-amino group in pyrrolopyridine carboxylates (). Both may act as hydrogen bond donors, influencing solubility and target interactions . Halogenation: Bromo and chloro substituents (e.g., ) improve metabolic stability and electronic effects but may increase toxicity risks .

Synthetic Pathways: The synthesis of pyrrolidine derivatives (e.g., ) often involves reductive amination or cyclization, whereas imidazole derivatives () typically employ condensation reactions. The target compound’s synthesis may parallel these methods but requires regioselective benzylation and amino group protection .

Toxicity Considerations :

- Ethyl acetate moieties (common across all compounds) are generally low-toxicity, but zebrafish embryo studies () indicate concentration-dependent teratogenicity (e.g., yolk sac edema at 0.2% concentration). This suggests that ester-containing compounds require careful dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.